1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a 3-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:
3-fluoro-4-methylphenyl azide+alkyneCu(I)this compound
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also improve the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various triazole derivatives with different functional groups.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as DNA or proteins. The triazole ring can form stable complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- 3-Fluoro-4-methylphenylboronic acid
- 3-Fluoro-4-methylphenyl isocyanate
Uniqueness: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical reactivity and stability. Compared to other similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRQIRBWFBRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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